

# Solubility of 3-Nonoxypropan-1-amine in Water: A Technical Guide

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## Compound of Interest

Compound Name: 3-Nonoxypropan-1-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the aqueous solubility of **3-Nonoxypropan-1-amine**. Due to a lack of specific experimentally determined values in publicly available literature, this document extrapolates its likely solubility characteristics based on established chemical principles and data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility.

## Executive Summary

**3-Nonoxypropan-1-amine** is an amphiphilic molecule featuring a nine-carbon hydrophobic tail (nonoxy group) and a hydrophilic head (propan-1-amine group). This structure suggests limited solubility in water. The long alkyl chain significantly reduces its ability to dissolve in aqueous solutions, a common characteristic for amines with more than six to nine carbon atoms.<sup>[1]</sup> While the primary amine group can engage in hydrogen bonding with water, the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the large hydrophobic tail is substantial. Therefore, **3-Nonoxypropan-1-amine** is predicted to be poorly soluble in water.

## Physicochemical Properties and Solubility Prediction

The solubility of an amine in water is primarily determined by the balance between its hydrophilic amine group and any hydrophobic alkyl groups.<sup>[2][3]</sup> The amine group can act as a hydrogen bond acceptor via its lone pair of electrons and, as a primary amine, a hydrogen bond donor. These interactions promote solubility. Conversely, the nonpolar alkyl chain disrupts the hydrogen bonding network of water, leading to a hydrophobic effect that decreases solubility.

For aliphatic amines, a general rule is that those with six or more carbon atoms are considered to have low solubility or are immiscible with water.<sup>[1][4]</sup> **3-Nonoxypropan-1-amine**, with its C9 alkyl chain, falls into this category.

## Comparative Solubility of Analogous Alkoxypropylamines

To estimate the solubility of **3-Nonoxypropan-1-amine**, it is instructive to examine the properties of structurally similar compounds. The data presented in Table 1 demonstrates a clear trend: as the length of the alkyl chain increases, the water solubility decreases.

Compound Name	Chemical Structure	Alkyl Chain Length	Water Solubility	Reference
3-Methoxypropan-1-amine	$\text{CH}_3\text{O}(\text{CH}_2)_3\text{NH}_2$	C1	Soluble	[5]
n-Propylamine	$\text{CH}_3(\text{CH}_2)_2\text{NH}_2$	C3	Miscible	[6][7]
n-Butylamine	$\text{CH}_3(\text{CH}_2)_3\text{NH}_2$	C4	Miscible	[8]
3-(Hexyloxy)propylamine	$\text{CH}_3(\text{CH}_2)_5\text{O}(\text{CH}_2)_3\text{NH}_2$	C6	Not specified, but expected to be low	[9][10]
3-Nonoxypropan-1-amine	$\text{CH}_3(\text{CH}_2)_8\text{O}(\text{CH}_2)_3\text{NH}_2$	C9	Predicted to be poorly soluble	-
3-(Dodecyloxy)propylamine	$\text{CH}_3(\text{CH}_2)_{11}\text{O}(\text{CH}_2)_3\text{NH}_2$	C12	Limited solubility	[11]

## Experimental Determination of Solubility

To ascertain the precise solubility of **3-Nonoxypropan-1-amine** in water, a standardized experimental protocol should be followed. The flask method, recommended by the OECD Guideline for Testing of Chemicals, Section 105, is a robust approach.

### Principle of the Method

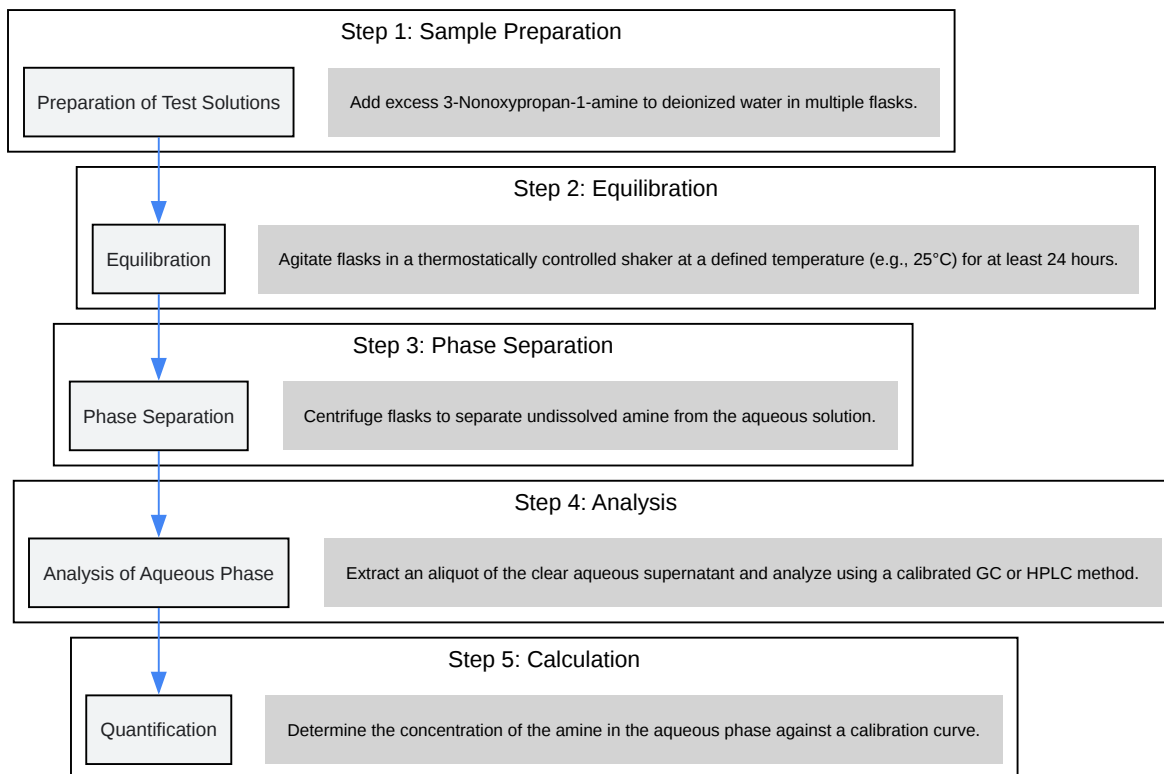
A supersaturated solution of **3-Nonoxypropan-1-amine** in water is created and allowed to equilibrate. The concentration of the amine in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

### Materials and Reagents

- **3-Nonoxypropan-1-amine** (high purity)
- Deionized water (HPLC grade)
- Standard laboratory glassware
- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- pH meter
- Gas chromatograph with a flame ionization detector (GC-FID) or HPLC with a suitable detector
- Appropriate solvents for extraction and dilution (e.g., dichloromethane, methanol)

### Experimental Workflow

The following diagram illustrates the experimental workflow for determining the aqueous solubility of **3-Nonoxypropan-1-amine**.



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## Experimental Workflow for Solubility Determination

### Detailed Protocol

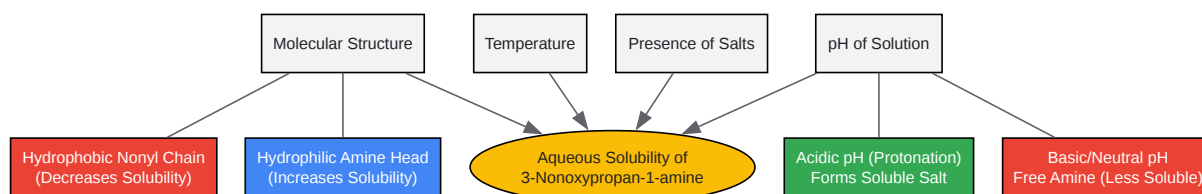
- **Preparation of Test Solutions:** To several flasks, add an excess amount of **3-Nonoxypropan-1-amine** to a known volume of deionized water. The excess is necessary to ensure that a saturated solution is achieved.
- **Equilibration:** Seal the flasks and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks for a preliminary period of 24 hours.

After this, take measurements at 24-hour intervals until three consecutive measurements are within an acceptable range, indicating that equilibrium has been reached.

- **Phase Separation:** Transfer the solutions to centrifuge tubes and centrifuge at high speed until the undissolved **3-Nonoxypropan-1-amine** is completely separated from the aqueous phase.
- **Analysis of the Aqueous Phase:** Carefully extract a known volume of the clear aqueous supernatant. Prepare the sample for analysis, which may involve extraction into an organic solvent and/or dilution. Analyze the sample using a pre-calibrated GC or HPLC method.
- **Quantification:** Determine the concentration of **3-Nonoxypropan-1-amine** in the aqueous phase by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

## Factors Influencing Solubility

The aqueous solubility of **3-Nonoxypropan-1-amine** is influenced by several factors, as depicted in the diagram below.



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### Factors Influencing Aqueous Solubility

- **Temperature:** The solubility of most organic compounds in water increases with temperature. However, for some amphiphilic molecules, the solubility can decrease at higher temperatures. This should be determined experimentally.

- pH: As a primary amine, **3-Nonoxypropan-1-amine** is basic. In acidic solutions, it will be protonated to form an ammonium salt.[12] These salts are generally much more soluble in water than the free amine.[1][4] Therefore, the solubility of **3-Nonoxypropan-1-amine** is expected to be significantly higher at lower pH values.
- Presence of Salts: The presence of dissolved salts can either increase ("salting-in") or decrease ("salting-out") the solubility of organic compounds. The specific effect would need to be determined experimentally.

## Conclusion

While specific quantitative data for the aqueous solubility of **3-Nonoxypropan-1-amine** is not readily available, a qualitative assessment based on its molecular structure and comparison with analogous compounds strongly suggests that it is poorly soluble in water under neutral conditions. Its amphiphilic nature, with a dominant hydrophobic chain, is the primary reason for this characteristic. The solubility is expected to be highly dependent on pH, increasing significantly in acidic conditions due to the formation of a more soluble ammonium salt. For drug development and research applications, it is imperative to experimentally determine the solubility using a robust method such as the flask method outlined in this guide.

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